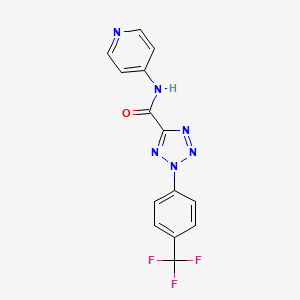

![molecular formula C11H20O3 B2504175 2-[(3-甲基环己基)氧基]丁酸 CAS No. 1218052-49-3](/img/structure/B2504175.png)

2-[(3-甲基环己基)氧基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

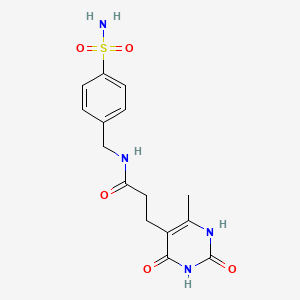

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a compound that can be inferred to have a cyclohexyl group with a methyl substituent and a butanoic acid moiety linked through an ether bond. While the specific studies provided do not directly describe this compound, they do involve similar structures and reactions that can be related to the synthesis and properties of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Synthesis Analysis

The synthesis of compounds related to 2-[(3-Methylcyclohexyl)oxy]butanoic acid involves multi-step reactions. For instance, the synthesis of (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid includes a series of reactions such as condensation, Diels-Alder cycloaddition, and reduction . Similarly, the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid would likely involve initial formation of a cyclohexyl-containing precursor, followed by functional group transformations to introduce the butanoic acid and ether functionalities.

Molecular Structure Analysis

The molecular structure of 2-[(3-Methylcyclohexyl)oxy]butanoic acid would consist of a cyclohexyl ring with a methyl group at the 3-position, an ether linkage, and a butanoic acid chain. The cyclohexyl ring can adopt various conformations, and the presence of the methyl group may influence its preferred conformation due to steric interactions.

Chemical Reactions Analysis

The chemical reactions involving cyclohexyl-related compounds can be complex. For example, the formic acid rearrangement of 2-cyclohexyl-3-butyn-2-ol leads to a mixture of rearrangement products including ketones and aldehydes . This indicates that cyclohexyl-containing compounds can undergo rearrangement reactions under acidic conditions. Additionally, Michael-Wittig reactions involving cyclohexene derivatives can yield highly functionalized diastereomeric products . These reactions could be relevant to the functionalization of the cyclohexyl moiety in 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Methylcyclohexyl)oxy]butanoic acid would be influenced by its functional groups. The oxidation of 2-methylcyclohexanone, a related ketone, by dioxygen in the presence of vanadium-containing heteropolyanions results in the formation of 6-oxoheptanoic acid . This suggests that the cyclohexyl moiety in 2-[(3-Methylcyclohexyl)oxy]butanoic acid could be susceptible to oxidation reactions, potentially affecting its physical properties such as solubility and boiling point. The presence of the butanoic acid group would contribute to the compound's acidity and potential for forming salts and esters.

科学研究应用

杂环化合物和药理学

杂环化合物,包括那些与2-[(3-甲基环己基)氧基]丁酸结构基团相似的化合物,在药物化学中发挥着至关重要的作用。例如,Ghosh等人(2015年)的综述强调了2-氧代-3-氰基吡啶衍生物的重要性,突出了它们多样的生物活性,如抗癌、抗菌、抗真菌和镇静等性质。这些化合物在各种有机合成中充当反应中间体,表明结构相关的化合物可能也具有显著的药理潜力 (Ghosh et al., 2015)。

环境命运和水生影响

相关化合物的环境行为和影响,如苯氧基除草剂,揭示了2-[(3-甲基环己基)氧基]丁酸可能如何与生态系统相互作用。Werner等人(2012年)汇编了关于各种苯氧基除草剂的土壤-水分配系数的大量数据,表明土壤有机物和铁氧化物是这些除草剂的重要吸附剂。这些信息可能有助于理解类似化合物的环境分布和潜在影响 (Werner et al., 2012)。

化学动力学和燃烧

关于生物柴油燃烧和其组分的化学动力学建模的研究,例如Lai等人(2011年)的研究,可能为2-[(3-甲基环己基)氧基]丁酸的燃烧特性提供参考,如果它具有类似的功能基团或结构特征。了解生物柴油组分的燃烧特性有助于开发更清洁的燃烧技术,这也可能适用于相关化合物 (Lai et al., 2011)。

生物质衍生化学品在药物合成中的应用

丙酮酸,一种关键的生物质衍生化学品,被用于合成各种增值化学品和药物,展示了生物质衍生化合物在药物化学中的潜力。Zhang等人(2021年)讨论了丙酮酸在药物合成中的作用,突出了其具有成本效益和更清洁反应过程。鉴于丙酮酸的生物质来源和功能多样性,如果2-[(3-甲基环己基)氧基]丁酸是从生物质中衍生或可衍生的,它也可能对可持续药物合成做出贡献 (Zhang et al., 2021)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

2-(3-methylcyclohexyl)oxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBGRXXJTOHCNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1CCCC(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylcyclohexyl)oxy]butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

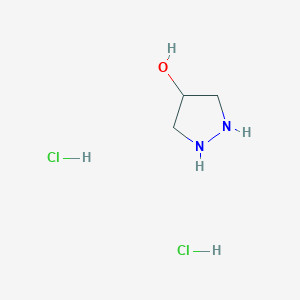

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

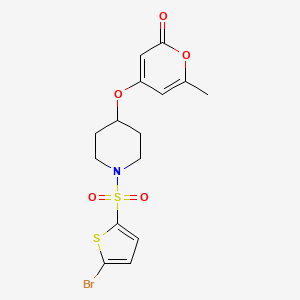

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)

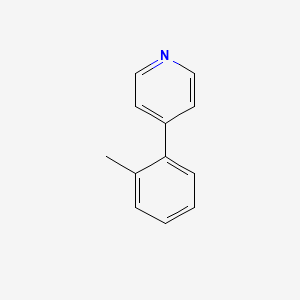

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)